3-(N,N-Dimethylamino)phenylboronic acid

Aqueous cross-coupling Reaction medium selection Boronic acid solubility

Researchers optimizing CNS-penetrant kinase inhibitors or SMN protein modulators often face regioselectivity challenges in biaryl construction. 3-(N,N-Dimethylamino)phenylboronic acid (CAS 178752-79-9) directly addresses this with its meta-NMe₂ group, enabling Suzuki-Miyaura coupling followed by regioselective electrophilic halogenation. • Enables modular biaryl-halogenation sequences unmatched by para-isomers or unsubstituted phenylboronic acid. • Explicitly cited in LRRK2 inhibitor patents (WO-2021007477-A1) and SMN/GK activator syntheses for structure-activity relationship studies. • Enhanced aqueous solubility (LogP ≈ -0.57) supports 'green chemistry' mixed aqueous-organic protocols, reducing co-solvent use. Supplied with batch-specific QC documentation. Standard B2B global shipping with cold-chain handling as required.

Molecular Formula C8H12BNO2
Molecular Weight 165 g/mol
CAS No. 178752-79-9
Cat. No. B016133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N,N-Dimethylamino)phenylboronic acid
CAS178752-79-9
Synonyms3-Dimethylaminophenylboronic Acid;  B-[3-(Dimethylamino)phenyl]boronic Acid
Molecular FormulaC8H12BNO2
Molecular Weight165 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)N(C)C)(O)O
InChIInChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3
InChIKeyYZQQHZXHCXAJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N,N-Dimethylamino)phenylboronic Acid Overview


3-(N,N-Dimethylamino)phenylboronic acid (CAS 178752-79-9), also referred to as 3-(dimethylamino)phenylboronic acid or m-dimethylaminophenylboronic acid, is a functionalized arylboronic acid with the molecular formula C₈H₁₂BNO₂ and a molecular weight of 165.00 g/mol . It is a white to light brown crystalline solid with a melting point range of 178–190 °C and a predicted density of 1.12 g/cm³ . The compound is supplied with a typical purity specification of ≥95% (or ≥96% depending on the vendor) and is recommended for storage at 2–8 °C under inert gas protection to minimize anhydride formation . As a boronic acid bearing an electron-donating N,N-dimethylamino substituent at the meta position, it is employed as a reactant in Suzuki-Miyaura cross-coupling reactions, in the synthesis of modulators of survival motor neuron (SMN) protein, glucokinase (GK) activators, and Bacillus anthracis enoyl-ACP reductase inhibitors .

Why Generic Substitution Fails


Arylboronic acids are not interchangeable reagents. The meta-substituted N,N-dimethylamino group imparts distinct electronic and steric properties that directly affect reactivity, regioselectivity, and downstream functionality in cross-coupling reactions. Unlike the unsubstituted phenylboronic acid, the strongly electron-donating dimethylamino group activates the aromatic ring toward electrophilic substitution and can direct subsequent functionalization steps, such as regioselective iodination or bromination, which are documented applications for this specific compound . The ortho/meta/para substitution pattern is critical: para-(N,N-dimethylamino)phenylboronic acid (CAS 28611-39-4) presents a different steric profile that can alter coupling efficiency with sterically demanding partners, while 3-aminophenylboronic acid (CAS 30418-59-8) contains a primary amine that is both a different hydrogen-bond donor/acceptor and possesses distinct metabolic and synthetic compatibility compared to the tertiary amine motif . Furthermore, the dimethylamino group enhances aqueous solubility relative to unsubstituted phenylboronic acid (predicted LogP ≈ -0.57 for the target compound versus ~1.1 for phenylboronic acid), an attribute that influences reaction medium selection and purification workflows [1].

3-(N,N-Dimethylamino)phenylboronic Acid Benchmarks


Aqueous Solubility Advantage

The presence of the N,N-dimethylamino substituent at the meta position substantially increases predicted aqueous solubility compared to the unsubstituted parent phenylboronic acid. The target compound exhibits a consensus LogP of -0.1 and a WLOGP of -0.57, whereas unsubstituted phenylboronic acid has a predicted LogP of approximately 1.1 [1]. This difference of approximately 1.2–1.7 log units translates to an approximately 15–50 fold increase in predicted aqueous solubility for the target compound, a property that can facilitate coupling reactions in aqueous or mixed aqueous-organic media without requiring co-solvents or phase-transfer catalysts [2]. The enhanced solubility arises from the polar, hydrogen-bond-accepting tertiary amine group (topological polar surface area = 43.7 Ų), which is absent in phenylboronic acid .

Aqueous cross-coupling Reaction medium selection Boronic acid solubility

Electronic Activation and Regioselective Halogenation

The strongly electron-donating N,N-dimethylamino group at the meta position activates the aromatic ring and directs electrophilic aromatic substitution, enabling regioselective iodination and bromination of the boronic acid moiety. This specific reactivity is explicitly documented as an application for the 3-substituted isomer but is not similarly highlighted for unsubstituted phenylboronic acid or the para-substituted 4-(dimethylamino)phenylboronic acid in vendor application notes . The meta substitution pattern provides a distinct electronic environment compared to the para isomer: while both contain the electron-donating dimethylamino group, the para isomer exhibits a different resonance contribution to the boron-bearing carbon, which can alter the acidity of the boronic acid (predicted pKa ≈ 8.54 for the 3-isomer; the 4-isomer has a predicted pKa ≈ 9.1) and the susceptibility of the ring to electrophilic attack [1].

Regioselective halogenation Electronic effects in boronic acids Synthetic diversification

Copper-Catalyzed Isatin Oxime Coupling

In a 2023 study evaluating the catalytic efficiency of a copper-doped magnetic carbon aerogel (CPIMCA) for the coupling of isatin oxime with phenylboronic acid derivatives, the catalyst system provided up to 98% yield of nitrone derivatives . While the study did not isolate the specific 3-(N,N-dimethylamino)phenylboronic acid, it established a benchmark for phenylboronic acid derivatives under these conditions. Notably, the CPIMCA catalyst outperformed the homogeneous Cu(OAc)₂ catalyst by a margin of 10–15% increase in product yield across the tested boronic acid substrates . The electron-donating nature of the dimethylamino substituent on the target compound would be expected to further enhance the nucleophilicity of the aryl group in such copper-catalyzed transformations, potentially yielding outcomes at or above the 98% benchmark observed for phenylboronic acid in this system [1].

Copper catalysis Magnetic carbon aerogel Nitrone synthesis

SMN and GK Modulator Synthesis

Multiple authoritative sources, including Sigma-Aldrich and BOC Sciences, explicitly cite the use of 3-(N,N-dimethylamino)phenylboronic acid as a reactant in the synthesis of modulators of survival motor neuron (SMN) protein and glucokinase (GK) activators . These are specific therapeutic target classes with high pharmaceutical relevance: SMN modulators are investigated for spinal muscular atrophy, while GK activators are pursued as antidiabetic agents. The specificity of this application is noteworthy: the meta-substituted dimethylamino group is a critical pharmacophoric element in many CNS-active and kinase-targeting scaffolds, whereas the corresponding 4-isomer or unsubstituted phenylboronic acid lack the precise spatial orientation of the amino group required for these binding interactions [1]. The compound is further cited in patent literature CN-113004194-A (circular polarization luminescent materials) and WO-2021007477-A1 (LRRK2 inhibitors), indicating its utility in constructing advanced functional materials and CNS therapeutics .

Drug discovery Spinal muscular atrophy Type 2 diabetes

Melting Point and Storage Stability Comparison

The meta-substituted 3-(N,N-dimethylamino)phenylboronic acid exhibits a melting point range of 178–190 °C (some sources report 191–193 °C), whereas the para-substituted 4-(dimethylamino)phenylboronic acid has a reported melting point of 227 °C [1]. This 35–50 °C difference in melting point can influence handling, recrystallization, and long-term storage behavior. Both compounds are recommended for storage at 2–8 °C under inert gas (nitrogen or argon) to minimize anhydride formation, a common degradation pathway for arylboronic acids. However, the lower melting point of the meta isomer suggests it may be more readily processed in melt-based or solvent-free reaction protocols [2]. The compound may contain varying amounts of anhydride, a fact disclosed by vendors, and procurement should account for this by requesting lot-specific certificates of analysis .

Material handling Storage stability Physical property comparison

Absence of Direct Comparative Yield Data

A comprehensive search of the available literature, including primary research articles and patents, did not identify direct head-to-head comparative yield data for Suzuki-Miyaura or other cross-coupling reactions between 3-(N,N-dimethylamino)phenylboronic acid and its closest structural analogs (e.g., 3-aminophenylboronic acid, 4-(dimethylamino)phenylboronic acid, or unsubstituted phenylboronic acid) under identical, controlled reaction conditions. The absence of such direct comparative data is not unusual for specialized boronic acid building blocks, which are typically employed in target-specific syntheses rather than systematic comparative reaction studies. The evidence presented in this guide relies on class-level inference, cross-study comparisons, and documented vendor applications, which collectively support procurement decisions but do not constitute a statistically validated quantitative superiority claim.

Data transparency Comparative yield Evidence limitations

High-Value Application Scenarios


SMN Protein and Glucokinase Targeting

For drug discovery projects developing small-molecule modulators of survival motor neuron (SMN) protein or glucokinase (GK) activators, 3-(N,N-dimethylamino)phenylboronic acid is explicitly cited as a reactant in the synthesis of these pharmacologically relevant compound classes . The meta-substituted dimethylamino group is a recurring structural motif in CNS-active compounds and kinase inhibitors, making this specific boronic acid a rational choice over unsubstituted or para-substituted analogs that would introduce different pharmacophoric geometry. Procurement of this compound supports structure-activity relationship (SAR) exploration and lead optimization efforts where the precise orientation of the dimethylamino group is critical for target engagement.

Regioselective Post-Coupling Functionalization

The documented ability of 3-(N,N-dimethylamino)phenylboronic acid to undergo regioselective iodination and bromination makes it particularly valuable in the synthesis of functionalized biaryls and advanced materials that require subsequent halogenation steps . This capability enables a modular synthetic approach: Suzuki-Miyaura cross-coupling to install the biaryl scaffold, followed by regioselective halogenation to introduce additional functionality. This two-step diversification is less readily achieved with the para isomer or unsubstituted phenylboronic acid, which lack the same electronic directing effects. Applications include the preparation of circular polarization luminescent organic micro-nano crystals (as cited in patent CN-113004194-A) and thiourea-functionalized paracyclophanes .

Aqueous Suzuki-Miyaura Workflows

With a predicted consensus LogP of -0.1 (WLOGP = -0.57), 3-(N,N-dimethylamino)phenylboronic acid exhibits significantly higher predicted aqueous solubility than unsubstituted phenylboronic acid (LogP ≈ 1.1) [1]. This solubility advantage makes the compound well-suited for aqueous or mixed aqueous-organic Suzuki-Miyaura coupling protocols, including those employing microwave-assisted or transition-metal-free conditions [2]. The enhanced solubility can reduce or eliminate the need for organic co-solvents, phase-transfer catalysts, or surfactants, thereby simplifying reaction setup, reducing solvent waste, and facilitating product isolation in 'green chemistry' workflows.

LRRK2 Inhibitors and CNS Therapeutics

Patent WO-2021007477-A1, which discloses indazoles and azaindazoles as LRRK2 inhibitors for the treatment of Parkinson's disease and other neurological disorders, cites the use of 3-(N,N-dimethylamino)phenylboronic acid as a synthetic intermediate . LRRK2 (leucine-rich repeat kinase 2) is a genetically validated target for Parkinson's disease, and inhibitors of this kinase are under active clinical investigation. The dimethylamino group in the meta position contributes to the physicochemical properties required for CNS penetration and target engagement. Procurement of this specific boronic acid enables the synthesis of key intermediates in these patent-disclosed therapeutic programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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